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Introduction
Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of

ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β-lactamase inhibitor (BLI).[1]

[2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten,

to address the growing threat of infections caused by multidrug-resistant (MDR)

Enterobacterales.[2][3][4] Due to widespread resistance, particularly the production of β-

lactamase enzymes, effective oral therapeutic options for infections like complicated urinary

tract infections (cUTIs) are limited.[3] The combination of ceftibuten and ledaborbactam
etzadroxil aims to provide a carbapenem-sparing oral treatment option for these challenging

infections.[5]

Mechanism of Action
Ledaborbactam etzadroxil is designed to restore the antibacterial activity of ceftibuten against

otherwise resistant bacteria. Following oral administration, the prodrug, ledaborbactam
etzadroxil, undergoes rapid and extensive conversion to its active form, ledaborbactam.[2][6]

Ledaborbactam is a potent, cyclic boronate inhibitor of Ambler class A, C, and D serine β-

lactamases.[2][7] These enzyme classes include extended-spectrum β-lactamases (ESBLs),

AmpC cephalosporinases, and critical serine carbapenemases such as Klebsiella pneumoniae
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carbapenemase (KPC) and oxacillinase-48 (OXA-48).[5][8][9] By covalently and reversibly

binding to the active site of these enzymes, ledaborbactam prevents the hydrolysis and

inactivation of ceftibuten, allowing the cephalosporin to exert its bactericidal activity by

inhibiting bacterial cell wall synthesis.[2][5][10] Ledaborbactam itself does not possess intrinsic

antibacterial activity.[2]
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Caption: Mechanism of Ledaborbactam Etzadroxil and Ceftibuten
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In Vitro Activity
The combination of ceftibuten-ledaborbactam demonstrates robust in vitro activity against a

wide array of contemporary clinical isolates of Enterobacterales, including strains with

challenging resistance profiles.[2][8] The addition of ledaborbactam (typically at a fixed

concentration of 4 µg/mL in testing) significantly lowers the minimum inhibitory concentrations

(MICs) of ceftibuten against MDR, ESBL-producing, and carbapenem-resistant strains.[4][8][11]

Table 1: Summary of In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales

Isolate
Phenotype/Ge
notype

Comparator(s)

Ceftibuten-
Ledaborbacta
m MIC₅₀/MIC₉₀
(µg/mL)

% Susceptible
at ≤1 µg/mL

Reference(s)

All
Enterobacteral
es (n=406,
cUTI study)

Ceftibuten 0.12 / 0.5 96.8% [8]

Multidrug-

Resistant (MDR)
- 0.12 / 0.5 95.9% [8]

ESBL-positive

Phenotype
- 0.12 / 0.5 95.9% [8]

Amoxicillin-

Clavulanate-

Resistant

- 0.12 / 1 94.0% [8]

Global MDR

Isolates

(n=3,889)

- - / 0.25 89.7% [4]

KPC-positive

Isolates
- - / 2 85.9% [4]

OXA-48-group-

positive Isolates
- - / 2 82.9% [4]
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| CTX-M-9 Group Isolates | - | - / 0.25 | 96.3% |[4] |

Note: Data compiled from multiple surveillance and clinical studies. MIC values for the

combination are reported as ceftibuten concentration with a fixed concentration of

ledaborbactam.

Ledaborbactam restored the activity of ceftibuten, reducing the ceftibuten MIC₉₀ by 128-fold

overall in one study of cUTI isolates.[8] For isolates producing serine carbapenemases like

KPC and OXA-48, ceftibuten-ledaborbactam demonstrated significant activity, inhibiting over

80% of these highly resistant strains at clinically relevant concentrations.[1][4]

In Vivo Efficacy
Preclinical animal models have been crucial in establishing the in vivo efficacy of orally

administered ledaborbactam etzadroxil in combination with ceftibuten.

Table 2: Summary of In Vivo Efficacy Data

Animal Model Pathogen Key Finding(s) Reference(s)

Lethal Murine
Septicemia

KPC-producing K.
pneumoniae

ED₅₀ of 12.9 mg/kg
for orally dosed
ceftibuten/ledaborb
actam etzadroxil.
Ceftibuten alone
was ineffective
(ED₅₀ >128 mg/kg).

[7][12]

| Neutropenic Murine Thigh Infection | 12 Ceftibuten-Resistant Enterobacterales isolates | In the

presence of humanized ceftibuten exposures, the median ledaborbactam fAUC₀₋₂₄/MIC

associated with bacteriostasis was 3.59. |[13][14] |

In a lethal murine septicemia model, the oral combination of ledaborbactam etzadroxil and

ceftibuten protected mice from infection caused by KPC-producing K. pneumoniae,

demonstrating potent efficacy where ceftibuten alone failed.[12] Furthermore, the neutropenic

murine thigh infection model was used to define the pharmacokinetic/pharmacodynamic

(PK/PD) index associated with efficacy.[11][13] The free-drug area under the concentration-
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time curve to MIC ratio (fAUC/MIC) for ledaborbactam was identified as the PD driver.[11][14]

These studies established the exposures required for bacteriostasis against a range of β-

lactamase-producing Enterobacterales, supporting the continued clinical development and

dose selection for ledaborbactam etzadroxil.[13][14]

Pharmacokinetics
The pharmacokinetic profile of ledaborbactam etzadroxil is characterized by its efficient

conversion to the active moiety, ledaborbactam, and consistent oral bioavailability across

multiple species.

ADME Pathway

Oral Administration of
Ledaborbactam Etzadroxil (Prodrug)

GI Tract Absorption
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(Cleavage to Ledaborbactam)

Systemic Circulation
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Caption: Pharmacokinetic Pathway of Ledaborbactam Etzadroxil

Preclinical and Phase 1 studies in healthy volunteers have defined key pharmacokinetic

parameters.

Table 3: Summary of Pharmacokinetic Parameters of Ledaborbactam

Species

Dose
(Ledaborba
ctam
Etzadroxil)

Oral
Bioavailabil
ity (F)

Plasma
Half-Life (t₁/
₂)

Key
Findings

Reference(s
)

Mouse,
Dog,
Monkey

5-10 mg/kg 61-82%

Species-
dependent
(e.g., ~11
min in
human
plasma,
longer in
dogs/monk
eys)

Consistent
oral
bioavailabili
ty across
species.
Rapid
cleavage in
intestinal
S9
fractions.

[7]

Healthy

Humans

(SAD)

100 - 1000

mg (single

dose)

N/A

~11-12 h

(terminal half-

life after

multiple

doses)

Dose-

proportional

increase in

Ledaborbacta

m Cmax and

AUC. Rapid

absorption

(Tmax 1.25-2

h).

[1][6]

| Healthy Humans (MAD) | 75 - 500 mg (q8h for 10 days) | N/A | ~11-12 h | Less than dose-

proportional increase in exposure after multiple doses. |[1][6] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3324390?utm_src=pdf-body-img
https://www.benchchem.com/product/b3324390?utm_src=pdf-body
https://www.medchemexpress.com/ledaborbactam-etzadroxil.html
https://journals.asm.org/doi/10.1128/aac.00210-25
https://www.researchgate.net/publication/394323904_Safety_and_pharmacokinetics_of_single_and_multiple_doses_of_ledaborbactam_etzadroxil_with_or_without_ceftibuten_in_healthy_volunteers
https://journals.asm.org/doi/10.1128/aac.00210-25
https://www.researchgate.net/publication/394323904_Safety_and_pharmacokinetics_of_single_and_multiple_doses_of_ledaborbactam_etzadroxil_with_or_without_ceftibuten_in_healthy_volunteers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Following single oral doses in humans, ledaborbactam exposure (AUC and Cmax) increased in

a dose-proportional manner.[1] The conversion from the prodrug is extensive, with levels of

ledaborbactam etzadroxil being less than 2% of the active ledaborbactam exposures.[6] Co-

administration with ceftibuten did not result in any clinically meaningful pharmacokinetic

interactions.[1]

Experimental Protocols
A. In Vitro Susceptibility Testing

Methodology: Minimum inhibitory concentrations (MICs) were determined using the broth

microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical

and Laboratory Standards Institute (CLSI) guidelines.[8]

Procedure: A standardized bacterial inoculum is added to a series of microtiter wells

containing two-fold serial dilutions of the antimicrobial agents. Ledaborbactam was tested at

a fixed concentration of 4 µg/mL in combination with ceftibuten.[4][11] The MIC is defined as

the lowest concentration of the drug that completely inhibits visible bacterial growth after

incubation at 35°C for 16-20 hours.

Quality Control: Standard ATCC bacterial strains such as E. coli ATCC 25922 were used for

quality control.[8]

B. Murine Septicemia (Lethal Infection) Model

Animal Model: Immunocompetent mice (e.g., Swiss Webster).

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial suspension,

such as KPC-producing K. pneumoniae.

Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with

the investigational drugs. Ledaborbactam etzadroxil and ceftibuten are administered orally.

Endpoint: The primary endpoint is survival over a defined period (e.g., 7 days). The 50%

effective dose (ED₅₀), the dose required to protect 50% of the animals from death, is

calculated using regression analysis.[7][12]
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C. Neutropenic Murine Thigh Infection Model

Animal Model: Mice (e.g., ICR) are rendered neutropenic by intraperitoneal injections of

cyclophosphamide.

Infection: A defined inoculum of a test isolate (e.g., ~10⁶ CFU) is injected into the thigh

muscle of the neutropenic mice.

Treatment: Treatment is initiated 2 hours post-inoculation. A human-simulated dosing

regimen of ceftibuten is administered, along with escalating doses of ledaborbactam,

typically via subcutaneous injection to precisely control exposures.[13][14]

Endpoint: At 24 hours, mice are euthanized, and the thighs are homogenized to quantify the

bacterial burden (log₁₀ CFU/thigh). The change in bacterial count from 0-hour controls is

plotted against the ledaborbactam fAUC₀₋₂₄/MIC. The Hill equation is used to model the

exposure-response relationship and determine the fAUC/MIC value required for

bacteriostasis (no change in CFU).[11][13][14]

Conclusion
The preclinical data for ledaborbactam etzadroxil provide a strong foundation for its clinical

development. Its mechanism of action, involving the potent inhibition of a broad spectrum of

serine β-lactamases, effectively restores the in vitro activity of ceftibuten against highly

resistant Enterobacterales.[5][8] This activity translates to significant in vivo efficacy in

established murine infection models.[7][13] The favorable pharmacokinetic profile,

characterized by high oral bioavailability and efficient conversion to the active inhibitor,

supports a viable oral dosing strategy.[1][7] Collectively, these findings underscore the potential

of ceftibuten-ledaborbactam etzadroxil as a much-needed oral therapeutic option for treating

complicated urinary tract infections caused by MDR pathogens, warranting its continued

investigation in late-stage clinical trials.[1][14]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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